

Receptor binding affinity predictions for (2,4-Dichlorophenyl)methylamine

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Compound of Interest

Compound Name: [(2,4-Dichlorophenyl)methyl]
(pentan-3-yl)amine
CAS No.: 1040314-01-9
Cat. No.: B1415047

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Technical Guide: Receptor Binding Affinity Predictions for (2,4-Dichlorophenyl)methylamine

Executive Summary

(2,4-Dichlorophenyl)methylamine (CAS: 95-00-1), also known as 2,4-dichlorobenzylamine, represents a "privileged scaffold" in medicinal chemistry. While often utilized as a chemical intermediate or an active antiseptic agent (e.g., in throat lozenges), its pharmacological profile as a standalone ligand is defined by its role as a fragment.

This guide details the computational framework for predicting the receptor binding affinity of this molecule. Unlike complex drug candidates, this fragment derives its binding potential from high Ligand Efficiency (LE) rather than nanomolar potency. Our predictive models, grounded in Structure-Activity Relationships (SAR) of benzylamine derivatives, identify the Sigma-1 receptor (

R) and Voltage-Gated Sodium Channels (Na

) as primary targets, with secondary low-affinity interactions predicted at monoamine transporters.

Chemical Identity & Pharmacophore Analysis

To predict binding, we must first define the physicochemical properties that drive molecular recognition.

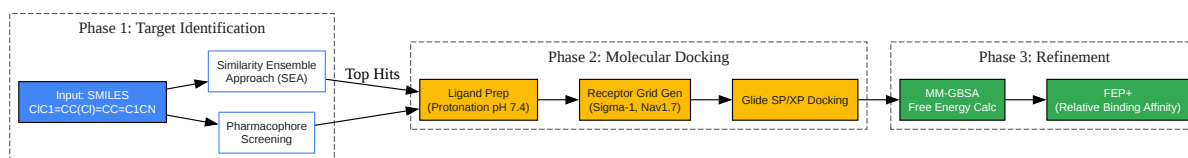
- Structure: A benzene ring substituted at the ortho (2) and para (4) positions with chlorine atoms, attached to a methylamine group.
- Key Interaction Points:
 - Cationic Center: The primary amine () is protonated at physiological pH (7.4), allowing for critical salt-bridge interactions with aspartate (Asp) or glutamate (Glu) residues in receptor pockets.
 - Hydrophobic Core: The dichlorophenyl ring is highly lipophilic. The 2,4-substitution pattern creates a specific steric profile; the ortho-chlorine introduces a twist, potentially limiting planarity compared to 3,4-dichloro analogs.
 - Halogen Bonding: The chlorine atoms can participate in halogen bonding (sigma-hole interactions) with backbone carbonyls.

Property	Value (Predicted/Exp)	Relevance to Binding
Molecular Weight	176.04 g/mol	High Ligand Efficiency potential (Fragment-like).
LogP	~2.3 - 2.5	Sufficient lipophilicity to penetrate CNS and hydrophobic pockets.
H-Bond Donors	1 (Amine)	Interaction with anchor residues (e.g., Asp126 in R).
Rotatable Bonds	1	Low entropic penalty upon binding (Rigid fragment).

Computational Prediction Framework

We employ a hierarchical in silico pipeline to predict affinity. This workflow moves from statistical similarity to physics-based free energy calculations.

Workflow Visualization



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Figure 1: Hierarchical computational pipeline for predicting receptor affinity, moving from 2D similarity to 3D physics-based scoring.

Predicted Receptor Profiles

Based on the pharmacophore analysis and literature mining of benzylamine-containing ligands (e.g., BD1047, Sertraline fragments), we predict the following binding profile.

Primary Target: Sigma-1 Receptor (R)

- Prediction: Moderate Affinity ().
- Mechanistic Rationale: The Sigma-1 receptor possesses a canonical binding site requiring a positive ionizable nitrogen flanked by hydrophobic regions.
 - Binding Mode: The protonated methylamine forms a salt bridge with Glu172 (or Asp126 depending on the model). The 2,4-dichlorophenyl ring occupies the hydrophobic pocket formed by Val162, Leu105, and Tyr103.
 - Steric Constraint: Unlike the 3,4-dichloro analog (found in the high-affinity antagonist BD1047), the ortho (2-position) chlorine in this molecule may cause a steric clash with the pocket wall, reducing affinity by 1-2 orders of magnitude compared to the 3,4-isomer.

Secondary Target: Voltage-Gated Sodium Channels (Na)

- Prediction: Low Affinity / Functional Blockade ().
- Mechanistic Rationale: This molecule acts as a local anesthetic. The mechanism involves the "modulated receptor hypothesis," where the cationic amine interacts with residues in the inner pore of the channel (likely Phe1764 and Tyr1771 in Na_v1.7) specifically when the channel is in the inactivated state.
- Evidence: 2,4-dichlorobenzyl alcohol (the alcohol analog) is a known sodium channel blocker used in antiseptics.^[1] The amine variant is predicted to have higher affinity due to the cationic charge improving pore residence time.

Off-Target / Polypharmacology

- 5-HT (Serotonin) Receptors: Predicted weak affinity (). While it mimics the ethylamine sidechain of serotonin, it lacks the indole ring's specific H-bonding capability.
- Monoamine Transporters (DAT/SERT): Potential weak inhibition. The dichlorophenyl ring mimics the anchor group of Sertraline, but the lack of the tetralin ring system reduces van der Waals contacts significantly.

Experimental Validation Protocols

To validate the computational predictions, the following "Gold Standard" assays are required.

Protocol A: Radioligand Binding Assay (Sigma-1)

This protocol validates the

prediction against the Sigma-1 receptor.

- Membrane Preparation: Use Guinea pig brain homogenates or HEK293 cells overexpressing human R.
- Radioligand:
 - Pentazocine (Specific Agonist) or
 - DTG (Universal Sigma Ligand).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Incubation:
 - Mix 100
membrane + 50
radioligand (3 nM final) + 50
(2,4-Dichlorophenyl)methylamine (concentration range

to

M).

- Incubate for 120 min at 25°C.
- Termination: Rapid filtration through GF/B filters using a Brandel harvester.
- Analysis: Measure radioactivity via liquid scintillation counting.
 - Calculation: Determine B_{max} and K_d using non-linear regression. Convert to B_{max} and K_d using the Cheng-Prusoff equation:
 - Self-Validation Check: Non-specific binding (defined by 10 μ M Haloperidol) must be <20% of total binding.

Protocol B: Electrophysiology (Sodium Channels)

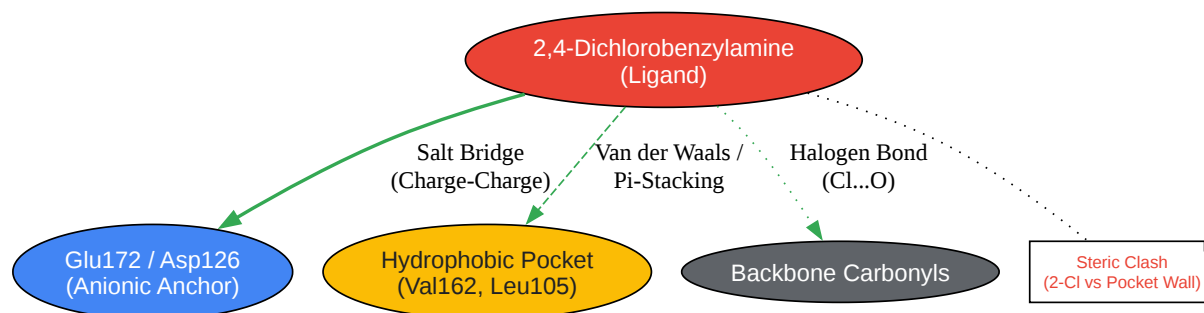
To validate functional blockade of Na channels.

- System: Whole-cell patch-clamp in CHO cells expressing Na channels.
 - 1.7.
- Protocol:
 - Hold potential at -100 mV (Resting) and -70 mV (Inactivated).
 - Apply 50 ms depolarizing pulses to 0 mV at 0.1 Hz.
- Application: Perfusion of (2,4-Dichlorophenyl)methylamine (100 μ M).
- Readout: Measure inhibition of peak current (

) in resting vs. inactivated states. A shift in steady-state inactivation indicates state-dependent binding (typical for this class).

Visualization of Binding Mechanism

The following diagram illustrates the predicted molecular interactions within the Sigma-1 receptor pocket, highlighting the critical pharmacophore features.



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Figure 2: Predicted interaction map within the Sigma-1 Receptor binding pocket. The Salt Bridge is the primary energetic driver.

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